1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
Description
This compound features a chlorophenyl core substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position and a 3-propylurea moiety at the 1-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . While exact data on its melting point or solubility are unavailable in the provided evidence, its molecular weight is calculated as ~266.5 g/mol (C₁₅H₁₉BClN₂O₂).
Properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O3/c1-6-9-19-14(21)20-13-10-11(7-8-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDAIOYSQNCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
Method A: Miyaura Borylation of 2-Chloro-5-bromophenyl Derivatives
-
Reagents :
-
Procedure :
Method B: Suzuki-Miyaura Coupling with Pre-formed Boronic Esters
-
Reagents :
-
Procedure :
Table 1: Comparative Analysis of Boronic Ester Installation Methods
Urea Group Formation
Method C: Reaction with Propyl Isocyanate
-
Reagents :
-
Procedure :
Method D: Carbamate Aminolysis
-
Reagents :
-
Procedure :
Reaction Optimization and Challenges
Catalyst and Ligand Selection
Solvent and Temperature Effects
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron in biological systems.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition of specific pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
Key analogs from the evidence include:
Key Observations :
- H-Bonding: The urea group distinguishes the target compound, offering hydrogen-bond donor/acceptor sites absent in pyrazole, pyridine, or acetyl analogs. This could enhance crystallinity (relevant for X-ray studies using programs like SHELX ) or biological target engagement.
- Stability : Boronate esters with electron-withdrawing groups (e.g., CF₃ in –6) may exhibit greater hydrolytic stability compared to the target’s chloro-substituted phenylboronate.
Reactivity in Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group in all compounds facilitates Suzuki-Miyaura coupling. However:
- Electronic Factors : The target’s chloro group may slow transmetallation compared to CF₃-containing analogs due to reduced electron deficiency at the boron center .
Biological Activity
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a chloro-substituted phenyl group and a boron-containing moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with boron-containing structures may interact with biological targets through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the chloro group may enhance the lipophilicity of the compound, facilitating cellular uptake and interaction with target proteins.
Anticancer Activity
A study by Bentley et al. (2014) explored the use of boron-containing compounds as modulators of TNFα activity in cancer cells. The findings suggested that compounds similar to this compound could potentially inhibit tumor growth by modulating inflammatory pathways associated with cancer progression.
| Study | Finding |
|---|---|
| Bentley et al. (2014) | Identified boron compounds as effective modulators of TNFα activity in cancer cells. |
Toxicity Profile
The toxicity profile of this compound has been assessed in various studies. According to PubChem data, the compound exhibits harmful effects upon ingestion and skin contact, indicating a need for caution during handling .
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (oral) | Harmful if swallowed |
| Acute Toxicity (dermal) | Harmful in contact with skin |
Case Study 1: Modulation of Inflammatory Responses
In a laboratory study focused on inflammatory diseases, researchers tested several derivatives of this compound for their ability to inhibit TNFα-induced inflammation in human cell lines. The results indicated that modifications to the boron moiety significantly affected the anti-inflammatory potency.
Case Study 2: Antitumor Efficacy
A subsequent investigation evaluated the antitumor efficacy of this compound in vivo using mouse models. The study reported a significant reduction in tumor size when treated with the compound compared to control groups. This suggests potential therapeutic applications in oncology.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea?
The compound’s synthesis typically involves two key steps:
- Step 1 : Introduction of the tetramethyl dioxaborolane group via Suzuki-Miyaura cross-coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester precursor (e.g., 2-chloro-5-bromophenyl derivatives) are reacted under inert conditions (DME/H₂O, 80–100°C) with a base (e.g., Na₂CO₃) .
- Step 2 : Urea formation via reaction of the intermediate aryl chloride with propyl isocyanate or via Curtius rearrangement. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for aromatic protons, δ ~155–160 ppm for urea carbonyl) and boronate ester signals (δ ~1.3 ppm for methyl groups) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve steric effects of the tetramethyl dioxaborolane and propylurea groups .
- Mass Spectrometry : HRMS (ESI+) validates the molecular formula (C₁₆H₂₂BClN₂O₃) with an error margin <2 ppm .
Advanced Research Questions
Q. How can regioselective functionalization of the chlorophenyl ring be achieved for SAR studies?
- Meta-Selective Borylation : Use iridium catalysts with directing groups (e.g., amides) to install the boronate ester at the meta position relative to the chloro substituent. Ligand design (e.g., anionic ligands) enhances selectivity .
- Ortho Functionalization : Employ Cu-mediated Ullmann coupling to introduce substituents (e.g., -NH₂, -OH) adjacent to the chlorine atom, enabling further derivatization .
Data Contradiction Note :
While Pd catalysts dominate cross-coupling, Ni-based systems (e.g., NiCl₂(dppe)) may offer higher yields for sterically hindered substrates but require rigorous oxygen-free conditions .
Q. What strategies resolve contradictions in bioactivity data across structural analogs (e.g., thiourea vs. urea derivatives)?
- Comparative Assay Design : Test the target compound and analogs (e.g., thiourea , carbamate ) under identical conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).
- Computational Docking : Use DFT (Density Functional Theory) to model electronic effects (e.g., absolute hardness (η) ) and predict binding affinities. Adjust substituents (e.g., propyl vs. cyclopropyl) to optimize steric/electronic complementarity.
Q. How can computational models predict the compound’s reactivity in aqueous vs. nonpolar environments?
- Solvent Effect Analysis : Apply COSMO-RS (Conductor-like Screening Model) to simulate solubility and stability. The tetramethyl dioxaborolane group exhibits hydrophobicity (LogP ~3.2), favoring lipid membranes, while the urea moiety enhances aqueous solubility at acidic pH .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The boron center is electrophilic (f⁺ ~0.15), making it prone to hydrolysis in aqueous media unless stabilized by electron-donating groups .
Q. Methodological Challenges
Q. How to address low yields in large-scale Suzuki-Miyaura reactions for this compound?
Q. What protocols mitigate boron-oxygen bond hydrolysis during biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
